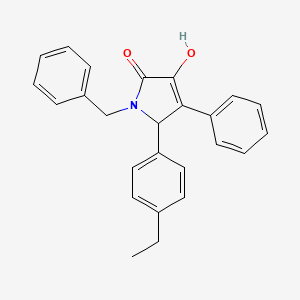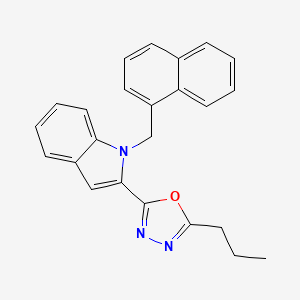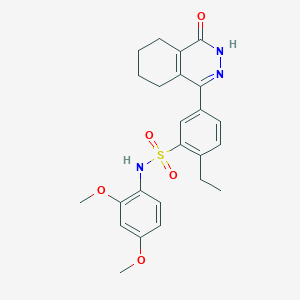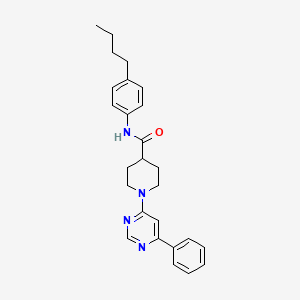
1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring substituted with benzyl, ethylphenyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-ethylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with phenylacetic acid under acidic conditions to yield the desired pyrrolone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl-5-(4-methylphenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the ethyl group at the 4-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C25H23NO2 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
1-benzyl-2-(4-ethylphenyl)-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H23NO2/c1-2-18-13-15-21(16-14-18)23-22(20-11-7-4-8-12-20)24(27)25(28)26(23)17-19-9-5-3-6-10-19/h3-16,23,27H,2,17H2,1H3 |
Clave InChI |
VIKRWDXQONADCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B11278199.png)
![2,4-Dichloro-N-[3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide](/img/structure/B11278205.png)

![2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11278221.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11278231.png)
![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B11278238.png)
![N-{2-[3-({[(2-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11278246.png)

![1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11278262.png)
![4-{2-[3-Methyl-4-(3-methylphenyl)piperazin-1-YL]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B11278270.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B11278278.png)
![3'-(4-ethylphenyl)-1-(3-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B11278284.png)
